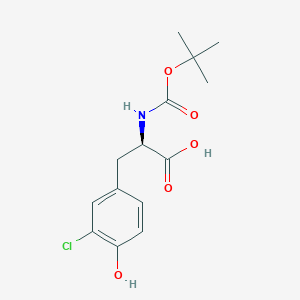

N-Boc-3-chloro-D-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-3-chloro-D-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include a tert-butoxycarbonyl (Boc) protecting group and a chlorine substituent. The Boc group is commonly used in peptide synthesis to protect the amine functionality of amino acids, while the chlorine substituent can alter the molecule's reactivity and physical properties. Although the provided papers do not directly discuss N-Boc-3-chloro-D-tyrosine, they do provide insights into similar Boc-protected tyrosine derivatives and their synthesis, which can be informative for understanding the synthesis and properties of N-Boc-3-chloro-D-tyrosine.

Synthesis Analysis

The synthesis of Boc-protected tyrosine derivatives typically involves the introduction of the Boc group to the amino nitrogen of tyrosine. For example, the synthesis of (S)-N-Boc-2,6-dimethyltyrosine is achieved using palladium-catalyzed directed C-H functionalization, which is a method that allows for the selective introduction of methyl groups at the ortho positions of the aromatic ring of tyrosine derivatives without racemization at the α-chiral centers . Similarly, the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine involves treating Boc-Tyr-OH with NaH in dimethylformamide followed by reaction with 3-bromocyclohexene, yielding the product in high yield . These methods highlight the importance of protecting groups and selective functionalization in the synthesis of tyrosine derivatives.

Molecular Structure Analysis

The molecular structure of Boc-protected tyrosine derivatives is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid, which provides steric bulk and protects the amine from unwanted reactions during peptide synthesis. The presence of substituents on the aromatic ring, such as methyl or chlorine groups, can influence the electronic properties of the molecule and potentially its conformation. The papers provided do not offer direct analysis of the molecular structure of N-Boc-3-chloro-D-tyrosine, but the principles of steric and electronic effects can be extrapolated from the synthesis and properties of similar compounds .

Chemical Reactions Analysis

Boc-protected tyrosine derivatives are versatile intermediates in organic synthesis and peptide chemistry. The Boc group can be removed under acidic conditions, allowing the free amine to participate in subsequent coupling reactions. The presence of substituents on the aromatic ring can also influence the reactivity of the tyrosine derivative. For instance, the dimethyl groups in (S)-N-Boc-2,6-dimethyltyrosine may increase the hydrophobicity of the molecule and affect its incorporation into peptides . The papers provided do not detail the specific chemical reactions of N-Boc-3-chloro-D-tyrosine, but the general reactivity of Boc-protected amino acids and the influence of substituents on the aromatic ring are well-established in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected tyrosine derivatives are influenced by both the protecting group and any additional substituents. The Boc group increases the overall molecular volume and alters the solubility of the amino acid in organic solvents. Substituents on the aromatic ring, such as chlorine, can affect the acidity of the phenolic hydroxyl group and the overall polarity of the molecule. While the provided papers do not discuss the properties of N-Boc-3-chloro-D-tyrosine specifically, they do provide insights into the synthesis and applications of related Boc-protected tyrosine derivatives, which can be used to infer some of the properties of N-Boc-3-chloro-D-tyrosine .

Propriétés

IUPAC Name |

(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMKCIHCRJIZOO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650164 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-chloro-D-tyrosine | |

CAS RN |

478183-57-2 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)

![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)